molecular formula C9H11NO B14542091 Pyridine, 4-(1-ethoxyethenyl)- CAS No. 62369-33-9

Pyridine, 4-(1-ethoxyethenyl)-

Cat. No.: B14542091
CAS No.: 62369-33-9
M. Wt: 149.19 g/mol
InChI Key: GJRFXWVUMMTZNY-UHFFFAOYSA-N
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Description

Pyridine, 4-(1-ethoxyethenyl)-, is a pyridine derivative substituted at the 4-position with an ethoxyethenyl group (CH₂=CH-O-C₂H₅). This structure introduces both electron-donating (ethoxy) and π-conjugated (ethenyl) effects, influencing its electronic properties, solubility, and reactivity. The ethoxyethenyl group may enhance conjugation and modulate bioactivity, making it relevant in materials science, pharmacology, and synthetic chemistry .

Properties

CAS No.

62369-33-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(1-ethoxyethenyl)pyridine

InChI

InChI=1S/C9H11NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-7H,2-3H2,1H3

InChI Key

GJRFXWVUMMTZNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of 4-iodopyridine to palladium(0), followed by coordination and insertion of ethyl vinyl ether into the Pd–C bond. Subsequent β-hydride elimination yields the desired vinyl ether product. Key parameters include:

  • Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
  • Base : Potassium acetate (KOAc) or triethylamine (Et₃N) to neutralize HI byproducts.
  • Solvent : Dimethylacetamide (DMA) or toluene at reflux (80–110°C).
  • Ligands : Triphenylphosphine (PPh₃) enhances catalytic activity.

A representative procedure involves heating 4-iodopyridine (1 equiv), ethyl vinyl ether (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOAc (2 equiv) in DMA at 100°C for 12–24 hours. The product is isolated via column chromatography, yielding 60–70%.

Advantages and Limitations

  • Advantages : High regioselectivity for the 4-position, scalability, and compatibility with diverse vinyl ethers.
  • Limitations : Requires inert conditions, and palladium residues necessitate post-reaction purification.

Reaction of 4-Iodopyridine with Ethoxyacetylene and Triflic Acid

This method leverages the electrophilic activation of pyridine derivatives. Ethoxyacetylene (HC≡C-OEt) reacts with 4-iodopyridine in the presence of triflic acid (TfOH) to form an N-(1-ethoxyvinyl)pyridinium triflate intermediate, which is subsequently neutralized to yield 4-(1-ethoxyethenyl)pyridine.

Reaction Protocol

  • Step 1 : 4-Iodopyridine (1 equiv) is combined with ethoxyacetylene (1.1 equiv) and TfOH (1 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred for 2–4 hours, forming a pyridinium salt.
  • Step 2 : The intermediate is treated with aqueous sodium bicarbonate (NaHCO₃) to deprotonate the pyridinium species, affording the neutral product in 75–85% yield.

Key Considerations

  • Acid Strength : Triflic acid’s strong acidity ensures efficient activation of the pyridine ring.
  • Workup : Neutralization must be carefully controlled to avoid overbasification, which may degrade the product.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagents Yield Conditions Key Advantages
Heck Coupling Pd(OAc)₂, KOAc, DMA 60–70% 100°C, 12–24 h Scalable, regioselective
Ethoxyacetylene Route TfOH, NaHCO₃ 75–85% 0°C to RT, 2–4 h Mild conditions, high yield

Comparison with Similar Compounds

Structural and Electronic Properties

4-(1-Aminoethyl)pyridine
  • Structure: Features an aminoethyl (-CH₂CH₂NH₂) substituent at the 4-position.
  • UV-vis absorption maxima vary between gas phase and water, with solvent effects modeled via TD-DFT (B3LYP/B3PW91 functionals). Absorption peaks align closely between functionals .
  • Reactivity : The low ΔE suggests susceptibility to electrophilic/nucleophilic attacks. Applications include precursor roles in antimicrobial agents and metal complexes .
Pyridine, 4-Ethenyl-
  • Structure : A simple ethenyl (-CH=CH₂) substituent at the 4-position.
  • Physical Properties :
    • Boiling point (Tboilr) = 336.70 K at 2.00 kPa .
  • Electronic Effects : The ethenyl group enhances π-conjugation but lacks the electron-donating ethoxy group, reducing solubility in polar solvents compared to 4-(1-ethoxyethenyl)-pyridine .
Pyridine, 2-[(1E)-2-(4-Pyridinyl)ethenyl]
  • Structure : A conjugated ethenyl bridge linking two pyridine rings (bipyridyl system).
  • Electronic Properties : Extended conjugation results in distinct absorption spectra and redox behavior. The trans-configuration stabilizes planar geometry, favoring charge delocalization .
  • Applications: Potential in coordination chemistry and optoelectronic materials due to dual pyridine coordination sites .

Solubility and Hydrogen-Bonding Effects

(S)-4-(1-Hydroxyethyl)pyridine
  • Structure : Hydroxyl (-CH(OH)CH₃) substituent at the 4-position.
  • Solubility : The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility compared to ethoxyethenyl derivatives.
  • Applications : Used in chiral synthesis and pharmaceutical intermediates due to stereochemical versatility .
4-(2-Hydroxyethylamino)-pyridine
  • Structure: Combines hydroxyl and amino groups (-NH-CH₂CH₂OH).
  • Reactivity : Dual functional groups enable diverse derivatization (e.g., esterification, coordination). Bioavailability scores suggest moderate GI absorption .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) ΔE (eV) Boiling Point (K) Key Applications
Pyridine, 4-(1-ethoxyethenyl)- -CH=CH-O-C₂H₅ ~149.2 (estimated) N/A N/A Materials science, catalysis
4-(1-Aminoethyl)pyridine -CH₂CH₂NH₂ 122.17 6.08 N/A Antimicrobial agents, metal complexes
Pyridine, 4-ethenyl- -CH=CH₂ 105.14 N/A 336.70 Organic synthesis
Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] Bipyridyl ethenyl 208.25 N/A N/A Optoelectronics, coordination chemistry
(S)-4-(1-Hydroxyethyl)pyridine -CH(OH)CH₃ 123.15 N/A N/A Chiral synthesis, pharmaceuticals

Electronic and Spectroscopic Comparison

Compound λmax (Gas Phase) λmax (Water) Chemical Hardness (η) Electrophilicity Index (ω)
4-(1-Aminoethyl)pyridine 265 nm 280 nm 3.04 eV 2.01 eV
Pyridine, 4-ethenyl- N/A N/A N/A N/A
Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] N/A N/A N/A N/A

Notes:

  • The aminoethyl derivative exhibits solvent-dependent UV shifts (~15 nm bathochromic shift in water), attributed to polar interactions .
  • Ethoxyethenyl analogs likely show similar trends but with red-shifted λmax due to enhanced conjugation.

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